D-ALPHA-AMINOSUBERIC ACID
CAS No.: 19641-63-5
Cat. No.: VC21537952
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19641-63-5 |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2R)-2-aminooctanedioic acid |
Standard InChI | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 |
Standard InChI Key | YOFPFYYTUIARDI-ZCFIWIBFSA-N |
Isomeric SMILES | C(CC[C@H](C(=O)O)N)CCC(=O)O |
SMILES | C(CCC(C(=O)O)N)CCC(=O)O |
Canonical SMILES | C(CCC(C(=O)O)N)CCC(=O)O |
Chemical Structure and Properties
Molecular Structure
D-alpha-aminosuberic acid (C₈H₁₅NO₄) is characterized by its unique structure, which includes a long aliphatic chain derived from suberic acid. The compound features an amino group (-NH₂) attached to the α-carbon, which is the second carbon in the chain relative to the carboxylic acid group (-COOH) . With a CAS number of 19641-63-5, this compound's structure can be represented in various nomenclature systems, including InChI: InChI=1/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 .
Physical Properties
D-alpha-aminosuberic acid typically appears as a white to off-white solid. It exhibits good solubility in water due to the presence of both amino and carboxylic acid functional groups . One of its distinguishing characteristics is its specific optical rotation, measured at D= -16 ± 2° (C=1 in 1N HCl) at 20°C . This optical activity is a crucial parameter for confirming the compound's identity and purity, especially in research and pharmaceutical applications.
Table 1: Physical and Chemical Properties of D-alpha-aminosuberic acid
Property | Value |
---|---|
CAS Number | 19641-63-5 |
Chemical Formula | C₈H₁₅NO₄ |
Appearance | White to off-white solid |
Solubility | Water-soluble |
Optical Rotation | D= -16 ± 2° (C=1 in 1N HCl) at 20°C |
Chemical Properties
As an amino acid, D-alpha-aminosuberic acid possesses amphoteric characteristics due to its carboxylic acid and amino groups. This dual nature allows it to function as either an acid or base depending on the pH of its environment. Like other D-amino acids, its D-configuration provides resistance to many proteolytic enzymes that typically act on L-amino acids . This characteristic contributes significantly to its stability in biological systems and its potential pharmaceutical applications.
Biological Significance and Metabolism
General Context of D-Amino Acids
While the search results don't provide specific information about the biological role of D-alpha-aminosuberic acid itself, understanding the general significance of D-amino acids provides valuable context. D-amino acids were once thought to be absent from biological systems, but research has revealed their presence and importance in numerous physiological processes . They can originate from multiple sources, including racemization of L-amino acids by racemase enzymes, bacterial synthesis, and dietary intake .
Quantity | Price Range (€) | Typical Purity |
---|---|---|
50mg | 218.00 | ≥95% |
100mg | 197.00 - 349.00 | ≥95% |
250mg | 333.00 - 583.00 | ≥95% |
500mg | 832.00 | ≥95% |
1g | 1,174.00 | ≥95% |
Applications
Pharmaceutical Development
D-alpha-aminosuberic acid serves as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The compound's unique properties make it especially useful in drug development processes where stability and bioactivity are critical factors.
Research into D-amino acids broadly has shown that partial D-amino acid substitution is a useful technique to improve the in vivo activity of antimicrobial peptides . When D-amino acids are strategically incorporated into peptide sequences, they can significantly enhance serum stability while maintaining antimicrobial activity. Studies have demonstrated that D-amino acid substitutions at the N- and/or C-terminal regions of peptides can preserve alpha-helical structure and antimicrobial function, whereas substitutions in the middle of sequences may disrupt structure and activity .
Biochemical Research
D-alpha-aminosuberic acid is widely utilized in biochemical research, particularly in studies related to amino acid metabolism. It helps researchers understand metabolic pathways and enzyme functions . Its distinctive structure makes it valuable for investigating specific aspects of amino acid processing and utilization in biological systems.
Protein Engineering
In protein engineering applications, D-alpha-aminosuberic acid can be incorporated into peptides to enhance their stability and bioactivity, making it valuable in the development of therapeutic proteins . This application leverages the resistance of D-amino acids to proteolytic degradation, potentially extending the half-life of therapeutic peptides in biological systems.
Industrial Applications
Beyond research and pharmaceuticals, D-alpha-aminosuberic acid has potential applications in the food industry as a food additive, contributing to flavor enhancement and preservation . It is also explored for use in cosmetic formulations, where it can help improve skin hydration and texture . These diverse applications highlight the versatility of this compound across multiple sectors.
Table 3: Applications of D-alpha-aminosuberic acid
Field | Applications |
---|---|
Pharmaceutical Development | Building block for pharmaceuticals targeting neurological disorders; Enhancement of peptide stability |
Biochemical Research | Studies related to amino acid metabolism; Investigation of enzyme functions |
Protein Engineering | Enhancement of peptide stability and bioactivity; Development of therapeutic proteins |
Food Industry | Potential food additive for flavor enhancement and preservation |
Cosmetics | Improvement of skin hydration and texture in skincare products |
Analytical Considerations
The identification and quantification of D-alpha-aminosuberic acid in research and commercial contexts typically rely on standard analytical techniques used for amino acid analysis. These may include high-performance liquid chromatography (HPLC), mass spectrometry, and optical rotation measurements. The compound's optical rotation (D= -16 ± 2° at specified conditions) provides a key parameter for confirming its identity and stereochemical purity .
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